molecular formula C15H19NO4S B2777885 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone CAS No. 2034455-28-0

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2777885
CAS RN: 2034455-28-0
M. Wt: 309.38
InChI Key: VYZVGYWTCHKRFL-UHFFFAOYSA-N
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Description

“2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone” is a complex chemical compound. It has a molecular formula of C15H19NO4S .


Molecular Structure Analysis

The compound has a complexity of 380, with 4 rotatable bonds . It has no hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 73.3 , and it has 21 heavy atoms .


Physical And Chemical Properties Analysis

The compound has an exact mass of 309.10347926 and a monoisotopic mass of 309.10347926 . It has an XLogP3-AA value of 2 , indicating its partition coefficient between octanol and water.

Scientific Research Applications

Stereoselective Synthesis and Drug Design

  • Bicyclic Beta-Lactams : Research has shown the utility of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds serve as unconventional C-fused bicyclic β-lactams, which can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a new pathway in drug design (Mollet et al., 2012).
  • Antibacterial Spectrum of Beta-Lactams : CP-45,899, a derivative closely related to the structural class , acts as an irreversible inhibitor of bacterial penicillinases and cephalosporinases, extending the antibacterial spectrum of beta-lactams (English et al., 1978).

Advanced Building Blocks for Drug Discovery

  • Photochemical Synthesis : The photochemical [2 + 2]-cyclization of acetophenone enamides has been used to generate 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery. These compounds have facilitated the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline (Druzhenko et al., 2018).

Synthesis of Schiff Base Derived from Amoxicillin

  • A novel Schiff base derivative of amoxicillin was synthesized through the condensation of 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, showing potential antibacterial activity against various pathogens. This study emphasizes the versatility of thia-azabicyclo heptane compounds in creating new pharmacologically active derivatives (Al-Masoudi et al., 2015).

Conformational Studies and Material Design

  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues : Synthesis routes for 2-azabicyclo[3.1.1]heptane-1-carboxylic acids and similar structures have been explored for their potential use in peptide engineering and peptidomimetic drug design, highlighting the importance of these bicyclic compounds in designing conformationally restricted amino acid analogues (Tymtsunik et al., 2013).

properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-18-12-4-9(5-13(19-2)14(12)20-3)15(17)16-7-11-6-10(16)8-21-11/h4-5,10-11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZVGYWTCHKRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone

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